
4-methyl-9H-xanthene-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-9H-xanthene-9-carboxylic acid is a derivative of xanthene, a tricyclic aromatic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of a carboxylic acid group and a methyl group on the xanthene backbone contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9H-xanthene-9-carboxylic acid typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be catalyzed by various agents, including ytterbium, palladium, and copper . The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-methyl-9H-xanthene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the xanthene structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for converting the carboxylic acid to an acid chloride , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
4-methyl-9H-xanthene-9-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-methyl-9H-xanthene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the conformational changes of transthyretin (TTR) that facilitate amyloid fibril formation . This inhibition is crucial in preventing the aggregation of amyloid proteins, which is associated with various diseases.
類似化合物との比較
Similar Compounds
Xanthene-9-carboxylic acid: Shares the xanthene backbone but lacks the methyl group, resulting in different chemical properties.
Xanthanoic acid: Another derivative with similar structural features but different functional groups.
Uniqueness
4-methyl-9H-xanthene-9-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the xanthene structure. This combination imparts distinct reactivity and stability, making it valuable in specific applications where other xanthene derivatives may not be as effective.
特性
分子式 |
C15H12O3 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
4-methyl-9H-xanthene-9-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c1-9-5-4-7-11-13(15(16)17)10-6-2-3-8-12(10)18-14(9)11/h2-8,13H,1H3,(H,16,17) |
InChIキー |
AZZZPIJWUURJJT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


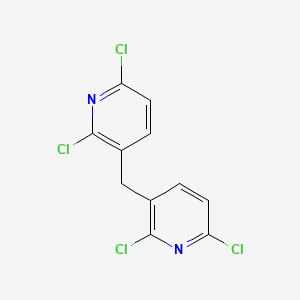

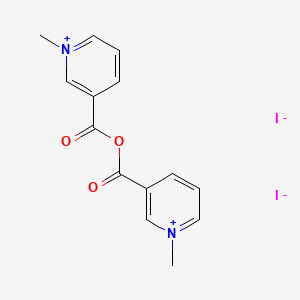
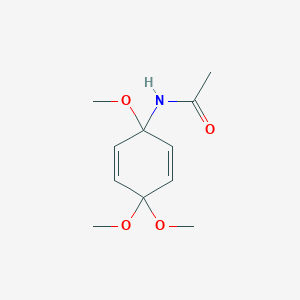
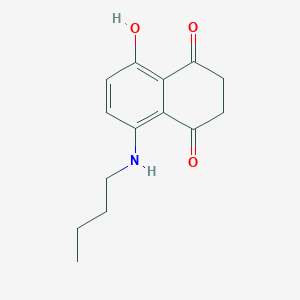
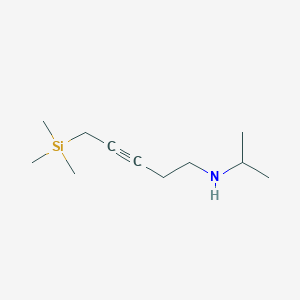
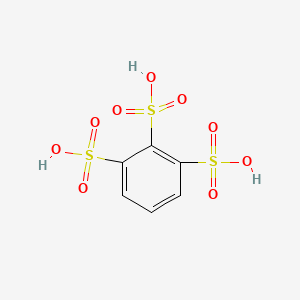
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

